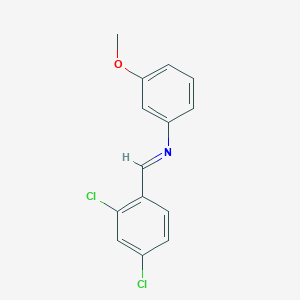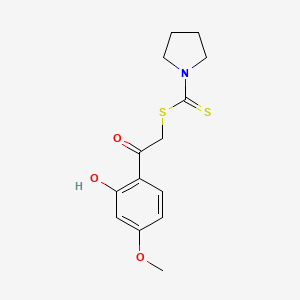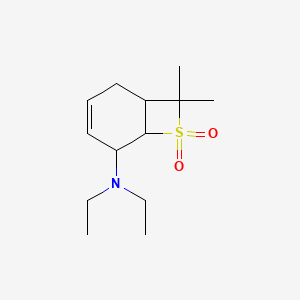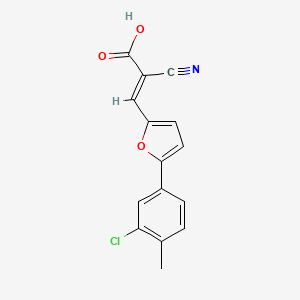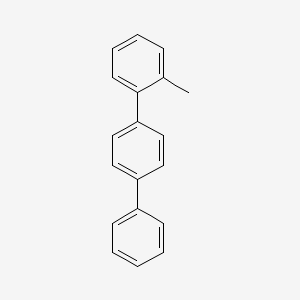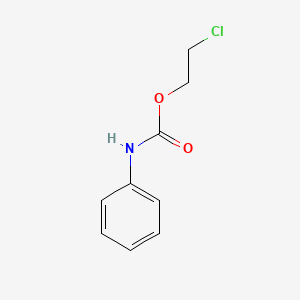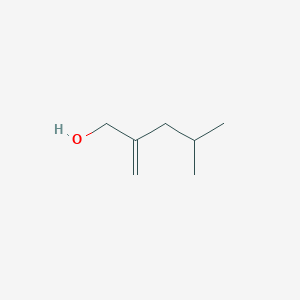
N-cyclohexyl(2-oxoimidazolidinyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to the imidazolidine ring, which also contains a keto group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
The synthesis of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine typically involves the reaction of cyclohexyl isocyanate with an appropriate imidazolidine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
-
Synthetic Routes
Route 1: Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in the presence of a base to form 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine.
Route 2: A two-step process where cyclohexylamine is first reacted with phosgene to form cyclohexyl isocyanate, which is then reacted with 2-oxoimidazolidine.
-
Reaction Conditions
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
化学反応の分析
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents.
Products: Oxidation may lead to the formation of corresponding imidazolidinone derivatives with altered functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed under anhydrous conditions.
Products: Reduction can yield amine derivatives of the compound.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are carried out in the presence of a base.
Products: Substitution reactions can introduce halogen atoms into the imidazolidine ring.
科学的研究の応用
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate signal transduction.
-
Pathways Involved
- May influence pathways related to cell growth and differentiation.
- Could affect signaling cascades involved in immune responses.
類似化合物との比較
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine can be compared with other imidazolidinone derivatives to highlight its unique properties.
-
Similar Compounds
1-(Phenylcarbamoyl)-2-oxoimidazolidine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(Methylcarbamoyl)-2-oxoimidazolidine: Contains a methyl group, leading to different chemical and physical properties.
-
Uniqueness
- The cyclohexyl group imparts distinct steric and electronic effects.
- Exhibits unique reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
N-cyclohexyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15) |
InChIキー |
ZDNNBQVWYCAOLR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




